molecular formula C19H12Cl2N2O2S B3529943 N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxy-2-naphthamide

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxy-2-naphthamide

Cat. No.: B3529943
M. Wt: 403.3 g/mol
InChI Key: UUHCZLQVAQWIPB-UHFFFAOYSA-N
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Description

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxy-2-naphthamide is a synthetic small molecule featuring a benzothiazole core linked to a methoxy-naphthamide group. The benzothiazole scaffold is recognized in medicinal chemistry for its diverse biological properties . This specific structure combines a 4,5-dichloro-substituted benzothiazole with a 3-methoxy-2-naphthamide, a motif designed to explore structure-activity relationships in various biochemical contexts. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, particularly in constructing more complex molecules. It also serves as a candidate for high-throughput screening campaigns to identify new biologically active molecules. The compound is provided for research purposes and is not intended for diagnostic or therapeutic use. Handling should occur in a controlled laboratory environment, and proper safety protocols must be followed.

Properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2O2S/c1-25-14-9-11-5-3-2-4-10(11)8-12(14)18(24)23-19-22-17-15(26-19)7-6-13(20)16(17)21/h2-9H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHCZLQVAQWIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC4=C(S3)C=CC(=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxy-2-naphthamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4,5-dichloro-2-nitrobenzoic acid, under acidic conditions.

    Naphthamide Formation: The naphthamide moiety is introduced by reacting 3-methoxy-2-naphthoic acid with thionyl chloride to form the corresponding acyl chloride, which is then coupled with the benzothiazole derivative in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxy-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms on the benzothiazole ring can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or neutral conditions.

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Amines or thiols, sodium hydroxide, ethanol solvent.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxy-2-naphthamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxy-2-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and physicochemical features of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxy-2-naphthamide with its closest analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound (Target Compound) C₁₉H₁₃Cl₂N₂O₂S (calculated) ~404 (estimated) 4,5-dichloro (benzothiazole); 3-methoxy (naphthamide) Predicted higher lipophilicity due to naphthyl group; limited experimental data
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide C₁₆H₁₂Cl₂N₂O₃S 383.24 4,5-dichloro (benzothiazole); 3,5-dimethoxy (benzamide) Highest molecular weight in P. guineense extract; notable retention time
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide C₁₆H₁₂Cl₂N₂O₃S 383.24 4,5-dichloro (benzothiazole); 3,4-dimethoxy (benzamide) ChemSpider ID: 930868; CAS 797776-60-4; crystalline properties likely similar
Ethyl (3-hydroxyphenyl) carbamate C₁₀H₁₁NO₃ 193.20 Ethyl carbamate; 3-hydroxyphenyl Highest retention time in P. guineense; lower molecular weight

Key Observations:

Structural Variations: The target compound’s naphthamide substituent distinguishes it from analogs with benzamide groups (e.g., 3,5-dimethoxy or 3,4-dimethoxy derivatives) . Chlorination at 4,5-positions on the benzothiazole ring is conserved across analogs, suggesting this motif is critical for stability or activity .

Physicochemical Properties :

  • The 3,5-dimethoxybenzamide analog (MW 383.24) exhibits the highest molecular weight among P. guineense derivatives, while the target compound’s estimated MW (~404) exceeds this due to the naphthyl group .
  • Substituted benzothiazoles generally display moderate-to-high thermal stability, as inferred from crystallographic studies using programs like SHELX .

Biological and Pharmacological Context: While direct pharmacological data for the target compound are absent in the evidence, benzothiazole derivatives are frequently explored for bioactivity. The 3,4-dimethoxybenzamide analog (CAS 797776-60-4) may serve as a reference for synthetic routes, given its well-documented ChemSpider entry .

Q & A

Q. What are the standard synthetic routes for N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxy-2-naphthamide?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with appropriate ketones or aldehydes under acidic conditions .
  • Step 2 : Chlorination using reagents like thionyl chloride or PCl₅ to introduce dichloro substituents at positions 4 and 5 of the benzothiazole ring .
  • Step 3 : Coupling with 3-methoxy-2-naphthoic acid (or its activated derivative, e.g., acyl chloride) via amide bond formation. This step often employs coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF) under reflux .
  • Characterization : Confirm purity and structure using HPLC (>95% purity), ¹H/¹³C NMR (amide proton at δ ~10-12 ppm), and high-resolution mass spectrometry .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Assign signals for the dichloro-benzothiazole (aromatic protons) and methoxy-naphthamide groups (e.g., methoxy singlet at δ ~3.8-4.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (e.g., using SHELX or WinGX software) provides bond lengths, angles, and packing motifs .

Q. What biological activities have been reported for structurally related benzothiazole derivatives?

  • Methodological Answer :
  • Antiviral Activity : Assays against filoviruses (e.g., Ebola) using pseudotyped viral entry models show inhibition via interference with viral glycoprotein-host interactions .
  • Enzyme Inhibition : Test inhibition of dihydroorotase (DHOase) or tyrosine kinases using enzyme-linked immunosorbent assays (ELISAs) or fluorescence-based activity assays .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) systematically. For example, higher yields (~80%) are achieved in DMF at 80°C compared to THF .
  • By-product Analysis : Use LC-MS to identify side products (e.g., unreacted naphthoic acid or over-chlorinated intermediates). Adjust stoichiometry (1.2:1 molar ratio of benzothiazole amine to acyl chloride) to minimize impurities .

Q. How can computational methods elucidate the mechanism of action of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity. For example, the electron-withdrawing chloro groups enhance electrophilicity at the amide carbonyl, facilitating enzyme interactions .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to DHOase or viral glycoproteins. Prioritize docking poses with hydrogen bonds between the methoxy group and active-site residues (e.g., His225 in DHOase) .

Q. How to resolve contradictions in reported biological activities across studies?

  • Methodological Answer :
  • Assay Standardization : Reproduce experiments using isogenic cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type-specific effects.
  • Orthogonal Validation : Combine enzymatic assays (e.g., DHOase inhibition) with cell viability assays (MTT or ATP-lite) to distinguish direct enzyme inhibition from cytotoxicity .
  • Meta-analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers caused by variations in compound purity or assay conditions .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing methoxy with ethoxy or removing chloro groups). Use parallel synthesis techniques to streamline production .
  • Quantitative SAR (QSAR) : Train models using descriptors like LogP, polar surface area, and Hammett constants. For example, increased hydrophobicity (LogP >3.5) correlates with enhanced antiviral activity .
  • Crystallographic SAR : Compare X-ray structures of analogs bound to target enzymes to identify critical interactions (e.g., chloro groups forming halogen bonds with Tyr residues) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxy-2-naphthamide
Reactant of Route 2
Reactant of Route 2
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxy-2-naphthamide

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